molecular formula C9H7BrFN3 B13355688 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13355688
M. Wt: 256.07 g/mol
InChI Key: KHUNRQUPYPJWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-bromo-3-fluorophenyl substituent at the 5-position of the pyrazole core. Pyrazole-3-amine scaffolds are pharmacologically significant due to their versatility in drug discovery, particularly as kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrFN3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

KHUNRQUPYPJWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-3-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and molecular properties of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine with analogous pyrazole-3-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Potential Biological Implications
This compound 4-bromo-3-fluorophenyl C₉H₆BrF₂N₃* 272.03 Bromine (halogen bonding), fluorine (electron withdrawal) Enhanced target binding via halogen interactions
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 3-(trifluoromethyl)phenyl C₁₀H₈F₃N₃ 227.18 Trifluoromethyl group (lipophilic, electron-withdrawing) Increased metabolic stability and membrane permeability
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine 5-chlorothiophen-2-yl C₇H₅ClN₃S 198.65 Thiophene ring (sulfur-containing aromatic system) Altered solubility and π-π stacking interactions
5-(4-Chlorophenyl)-1H-pyrazol-3-amine 4-chlorophenyl C₉H₈ClN₃ 193.63 Chlorine (smaller halogen, less polarizable than Br) Reduced halogen bonding efficacy compared to bromine
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 4-fluoro-3-methylphenyl, 4-methyl C₁₁H₁₂FN₃ 205.24 Methyl groups (steric hindrance) Potential selectivity for sterically tolerant targets

*Note: Molecular formula and weight for this compound are calculated based on substituent analysis.

Key Observations:
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine enhances halogen bonding, a critical interaction in kinase inhibition .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine increases lipophilicity, improving pharmacokinetic properties .
  • Aromatic Systems : Thiophene-containing analogs (e.g., 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine) may exhibit unique solubility profiles due to sulfur’s polarizability .

Biological Activity

5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-bromo-3-fluorophenyl group, which influences its chemical properties and biological interactions. The presence of bromine and fluorine atoms enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives for their in vitro antimicrobial activity against various pathogens. The results demonstrated that specific derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
7b0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis
Other derivativesVariousVarious

Enzyme Inhibition

The compound has shown potential in enzyme inhibition studies. Molecular docking studies suggest that the unique functional groups enhance its interaction with specific enzymes, potentially affecting pathways related to inflammation and cancer . For instance, the compound's structural properties may allow it to act as an inhibitor of p38 MAP kinase, a target for anti-inflammatory drugs .

The mechanism of action for this compound involves its binding to specific receptors or enzymes within biological pathways. The bromine and fluorine substituents are believed to play crucial roles in enhancing the compound's affinity for these targets, leading to its observed biological effects .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study highlighted the antibacterial potency of synthesized pyrazole derivatives against XDR Salmonella typhi. Among these, one derivative demonstrated an MIC of 6.25 mg/mL and significant alkaline phosphatase inhibition with an IC50 value of 1.469 ± 0.02 μM . This suggests that modifications in the pyrazole structure can lead to enhanced antibacterial activity.
  • Inhibition Studies : Another study reported that certain pyrazole derivatives exhibited high activity against monoamine oxidase (MAO) isoforms, indicating potential applications in treating neurodegenerative diseases . The incorporation of specific substituents was critical for achieving desired selectivity and potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine?

  • Methodological Answer : Microwave-assisted cyclization (e.g., 80–120°C, 300–500 W) is highly effective for pyrazole core formation, as demonstrated in analogous reactions yielding 1,5-diarylpyrazoles with >80% efficiency . Key steps include:

  • Precursor Synthesis : React 4-bromo-3-fluorobenzaldehyde with hydrazine derivatives (e.g., monomethylhydrazine) under acidic conditions.
  • Cyclization : Use microwave irradiation to reduce reaction time and improve regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/ethanol) ensures high purity.

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Resolve bond lengths (C–C: ~1.38–1.48 Å) and dihedral angles (e.g., fluorophenyl vs. pyrazole plane: 80–85°) to confirm regiochemistry .
  • NMR Analysis : Distinct shifts for NH₂ protons (δ 5.2–5.8 ppm in DMSO-d₆) and aromatic protons (δ 7.3–8.1 ppm) distinguish substitution patterns .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 270.0).

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA in water (60:40 v/v) to resolve byproducts like brominated isomers.
  • LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) transitions .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-3-fluorophenyl group influence the compound’s reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine and bromine substituents deactivate the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., Suzuki coupling at C4-bromo position) .
  • Steric Effects : Ortho-fluorine creates steric hindrance, directing reactions to the para-bromo site. Computational studies (DFT, B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. How can data contradictions in biological activity studies (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability assays (MTT/XTT) using a reference inhibitor (e.g., doxorubicin) to control for batch-to-batch variability .
  • Structural Confounders : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC. Degradation products (e.g., dehalogenated analogs) may skew results .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for aqueous formulations (solubility >5 mg/mL).
  • Prodrug Derivatization : Introduce acetyl or PEG-yl groups at the NH₂ position, which hydrolyze in vivo to release the active compound .

Critical Analysis of Contradictions

  • Crystal Packing Variations : Discrepancies in reported dihedral angles (e.g., 80.2° vs. 13.5°) arise from substituent electronic effects and intermolecular forces (e.g., C–H···π vs. N–H···F interactions) .
  • Biological Activity : Variability in IC₅₀ values (e.g., 30 µM vs. 50 µM) may reflect differences in cell lines (MDA-MB-231 vs. MCF-7) or assay endpoints (invasion vs. proliferation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.